Clausine K

Description

Structure

3D Structure

Properties

IUPAC Name |

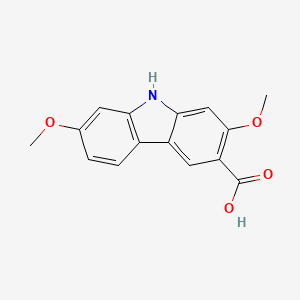

2,7-dimethoxy-9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-8-3-4-9-10-6-11(15(17)18)14(20-2)7-13(10)16-12(9)5-8/h3-7,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKCHJXUOLZQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318460 | |

| Record name | Clausine K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182261-96-7 | |

| Record name | Clausine K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182261-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clausine K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Advanced Structural Elucidation of Clausine K

Natural Sources and Distribution within Clausena Species

The distribution of Clausine K appears to be specific to the Clausena genus, a group of flowering plants in the family Rutaceae. Research has pinpointed its presence in several species, with some being more significant sources than others.

Clausena harmandiana, a plant species found in Southeast Asia, is recognized as a significant natural source of Clausine K. nih.govmdpi.com An analysis of the root bark of this plant has revealed the presence of several carbazoles and coumarins, with Clausine K being one of the major carbazole (B46965) constituents identified through High-Performance Liquid Chromatography (HPLC). nih.gov While Clausine K has been noted for its moderate antioxidant activity, other compounds within C. harmandiana, such as 7-methoxyheptaphylline (B1220677), have demonstrated stronger effects in certain assays. nih.govnih.gov

Clausena indica is another species within the genus that has been confirmed to contain Clausine K. nih.govnih.gov Studies focusing on the roots of C. indica have successfully isolated Clausine K along with other bioactive compounds like dentatin (B1194878) and nordentatin (B92008). nih.govnih.gov The quantity of Clausine K found in the roots of this plant has been quantified, with one study reporting a yield of 1.28 mg per gram of dry weight. nih.gov

The genus Clausena is a rich source of carbazole alkaloids, which are a defining chemical characteristic of these plants. nih.govnih.gov Various species have been investigated for their phytochemical composition, leading to the isolation of numerous carbazole alkaloids with diverse structures. nih.govnih.gov While Clausine K has been specifically isolated from C. harmandiana and C. indica, other related alkaloids have been identified in other species such as Clausena excavata and Clausena anisum-olens. nih.govamazonaws.com The study of these related compounds contributes to the broader understanding of the chemical diversity within the Clausena genus. nih.gov

Advanced Isolation and Purification Methodologies

The isolation of Clausine K from its natural plant sources requires a multi-step process involving extraction, fractionation, and purification. Modern phytochemical techniques have enabled the efficient separation of this specific compound from a complex mixture of plant metabolites.

Bioassay-guided fractionation is a key strategy employed to isolate bioactive compounds, including Clausine K. nih.govplos.org This approach involves systematically separating the initial plant extract into various fractions and testing the biological activity of each fraction. plos.orgmdpi.com The fractions that exhibit the desired activity are then subjected to further separation until a pure, active compound is isolated. mdpi.comnih.gov In the case of C. indica, a bioassay-guided fractionation of the root extract led to the successful isolation of Clausine K. nih.govnih.gov

Chromatographic techniques are fundamental to the purification of Clausine K from the active fractions. nih.govasianpubs.org Column chromatography is often used as an initial separation step to separate the crude extract into simpler mixtures. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a high-resolution technique subsequently used to purify the compound to a high degree. nih.govasianpubs.org The successful isolation of Clausine K from both C. harmandiana and C. indica has relied on the application of these chromatographic methods. nih.govnih.govnih.gov The purity and structure of the isolated Clausine K are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Crystallization Approaches

The isolation and purification of Clausine K, typically achieved through chromatographic techniques from plant extracts, yields the compound in a solid form suitable for further analysis. To obtain high-quality crystals necessary for X-ray diffraction studies, various crystallization methods can be employed. While specific crystallization protocols for Clausine K are not extensively detailed in the available literature, general approaches for small organic molecules and natural products are applicable.

Commonly used techniques include:

Slow Evaporation: This is one of the most straightforward methods, where the purified compound is dissolved in a suitable solvent or a mixture of solvents. The container is left partially open to allow the solvent to evaporate slowly over time. As the solution becomes more concentrated, it reaches a state of supersaturation, prompting the formation of crystals. The choice of solvent is critical and is often determined empirically, with solvents like methanol, ethanol, acetone, or ethyl acetate (B1210297) being common candidates.

Solvent Diffusion (Layering): In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble but which is miscible with the good solvent, is carefully layered on top. Diffusion between the two solvents gradually reduces the solubility of the compound at the interface, leading to crystal growth.

Cooling Crystallization: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization. The rate of cooling can influence the size and quality of the crystals formed.

For Clausine K, these methods would be selected based on its solubility characteristics, which are determined during preliminary experimental work. The goal is to facilitate slow, ordered molecular packing to form well-defined single crystals.

Rigorous Structural Elucidation Techniques

The definitive structure of Clausine K has been established through the application of several powerful analytical methods. These techniques provide complementary information, from the connectivity of atoms to the precise three-dimensional arrangement in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Clausine K, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom.

¹H NMR: This spectrum reveals the number of different types of protons in the molecule, their chemical environment (chemical shift, δ), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).

¹³C NMR: This spectrum shows the number of different types of carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates protons directly to the carbon atoms they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

While the specific spectral data from primary research articles are proprietary, a representative table of expected NMR signals for a carbazole alkaloid like Clausine K is presented below.

Table 1: Representative NMR Data for a Carbazole Alkaloid Skeleton

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 100 - 140 |

| N-H | 7.5 - 11.0 | N/A |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.1 | 55 - 65 |

| Alkyl CH/CH₂/CH₃ | 1.0 - 3.0 | 10 - 40 |

Note: This table provides typical chemical shift ranges for the functional groups present in carbazole alkaloids. Actual values for Clausine K would be specific to its exact structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (e.g., ESI-MS-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. The identity of Clausine K has been confirmed using techniques like electrospray ionization tandem mass spectrometry (ESI-MS-MS).

Mass Spectrometry (MS): In the initial MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision.

Tandem Mass Spectrometry (MS-MS): In this technique, the molecular ion of interest is selected and then fragmented. The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern is often unique to a specific compound and can be used to confirm its identity by revealing how the molecule breaks apart, which in turn provides clues about its substructures.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

The process involves irradiating a single crystal of Clausine K with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density map of the molecule can be calculated, and from this, the exact position of each atom in the crystal lattice is determined. This analysis confirms the connectivity established by NMR and MS and provides unequivocal proof of the compound's structure.

Chiroptical Spectroscopy (if applicable for stereochemistry)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The applicability of these techniques to Clausine K depends on whether its structure contains stereocenters. If Clausine K is chiral, chiroptical spectroscopy would be essential for determining its absolute configuration (the specific 3D arrangement of atoms at the stereocenter). The resulting spectrum, often compared with data from known compounds or computational predictions, helps assign the correct stereochemistry.

Computational Chemistry in Structure Prediction and Validation

Computational chemistry has become a powerful tool for complementing experimental data in structure elucidation. For a compound like Clausine K, computational methods can be used in several ways:

NMR Chemical Shift Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. These predicted values can then be compared with the experimental spectra to validate the proposed structure. This is particularly useful for distinguishing between several possible isomers.

Conformational Analysis: Computational models can be used to determine the most stable three-dimensional conformation(s) of the molecule. This information is valuable for interpreting NMR data and understanding the molecule's reactivity.

Prediction of Chiroptical Properties: If the molecule is chiral, its CD or ORD spectra can be computationally predicted. Comparing the calculated spectrum with the experimental one is a reliable method for determining the absolute configuration of the molecule.

These computational approaches provide an additional layer of verification, increasing the confidence in the final assigned structure of Clausine K.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Clausine K |

| Methanol |

| Ethanol |

| Acetone |

Biosynthetic Investigations of Clausine K

Proposed Biosynthetic Pathways for Carbazole (B46965) Alkaloids

Carbazole alkaloids, including Clausine K, are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole (B145914) ring fused with two benzene (B151609) rings. Biogenetically, phyto-carbazole alkaloids are postulated to originate from the shikimate pathway. mdpi.comnih.gov The diverse phyto-carbazole alkaloids are often classified based on their carbazole or 3-methylcarbazole core structure. mdpi.com In many cases, 3-methylcarbazole serves as a common precursor. mdpi.com Oxidation of the methyl group of 3-methylcarbazole can lead to structures commonly found in Murraya, Clausena, and Glycomis genera, such as formyl carbazole or methyl carbazole-3-carboxylate congeners. mdpi.com

Bacterial carbazole biosynthesis has been more extensively studied at the enzymatic level. Tracer experiments have indicated that the carbazole skeleton in bacteria is derived from tryptophan, pyruvate (B1213749), and two molecules of acetate (B1210297). nih.gov The condensation reaction between tryptophan or its derivative and pyruvate is considered a necessary early step. nih.gov Studies on the biosynthesis of carquinostatin A (CQS) and neocarazostatin A (NZS), bacterial carbazole alkaloids, have provided insights into the formation of the carbazole nucleus. nih.gov These pathways involve the deamination of L-tryptophan to indole-3-pyruvic acid (IPA), catalyzed by an aminotransferase. nih.gov A thiamine-dependent enzyme then catalyzes the formation of a C-C bond between IPA and pyruvate, yielding an α-hydroxy-β-keto acid. nih.gov The carbazole-synthesizing reaction involves a β-ketoacyl-ACP synthase III (KASIII)-like enzyme and a carbazole synthase. nih.gov The KASIII-like enzyme catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP to form an unstable indole (B1671886) intermediate, followed by the carbazole synthase-catalyzed formation of one of the benzene rings of the carbazole skeleton. nih.gov

Precursor Incorporation Studies

Precursor incorporation studies are valuable for tracing the atoms from primary metabolism into secondary metabolites and for confirming proposed biosynthetic routes. While specific studies detailing precursor incorporation into Clausine K were not extensively found, research on carbazole alkaloid biosynthesis in general indicates that tryptophan, pyruvate, and acetate are key building blocks, particularly in bacterial systems. nih.gov In plant systems, the involvement of the shikimate pathway points to precursors like chorismic acid, which is a precursor for tryptophan.

Studies involving feeding of precursors in plant cell cultures have been conducted for other alkaloids to enhance production or understand pathways. For instance, feeding of tryptophan and tryptamine (B22526) has been shown to increase the accumulation of certain alkaloids in Catharanthus roseus cell cultures. researchgate.net Such studies, if applied to Clausine K producing plants like Clausena harmandiana, could help confirm the incorporation of shikimate-derived precursors and identify later-stage intermediates.

Metabolic Engineering and Elicitation in Cell Cultures

Metabolic engineering and elicitation are strategies employed to enhance the production of valuable plant secondary metabolites in in vitro culture systems. nih.govcore.ac.uk

Callus Culture for Increased Clausine K Accumulation

Callus cultures of Clausena harmandiana have been explored as an alternative source for carbazole alkaloids, including Clausine K. nih.govresearchgate.netresearchgate.netnih.gov Establishing in vitro callus cultures allows for controlled production independent of seasonal and environmental variations affecting wild plants. researchgate.net Studies have demonstrated that C. harmandiana callus cultures can produce Clausine K. nih.govresearchgate.netnih.gov Optimization of culture conditions, including light exposure, has been shown to significantly influence the accumulation of Clausine K in callus cultures. researchgate.net One study reported obtaining yields of Clausine K in callus cultures that were more than 10-fold higher than those found in intact roots of the plant. researchgate.netresearchgate.net

Elicitor-Mediated Biosynthesis Enhancement (e.g., Trichoderma harzianum, Bacillus subtilis)

Elicitation, the process of inducing or enhancing the synthesis of secondary metabolites by exposing plant cells to stress factors or signal molecules (elicitors), has been successfully applied to increase Clausine K accumulation in Clausena harmandiana callus cultures. nih.govresearchgate.net Elicitors can be biotic (derived from biological sources like microorganisms) or abiotic (non-biological compounds or physical factors). nih.govphytojournal.com

Research has shown that biotic elicitors such as Trichoderma harzianum and Bacillus subtilis can significantly enhance Clausine K production in C. harmandiana callus cultures. nih.govresearchgate.net Treatment with living Bacillus subtilis at specific concentrations has been particularly effective, leading to a substantial increase in Clausine K levels. nih.govresearchgate.netresearchgate.net For instance, treatment with living B. subtilis at 0.1% and 1% (v/v) for 3 days resulted in a 5-fold increase in Clausine K accumulation, reaching levels of up to 309.37 ± 34.84 μg/g dry weight. nih.govresearchgate.netresearchgate.net This elicitor treatment also positively impacted total phenolic content and antioxidant capacity, suggesting a link between defense responses and carbazole alkaloid production. nih.govresearchgate.netresearchgate.net While Trichoderma culture filtrate also showed some positive effects on total phenolic content and antioxidant capacity, the increase in Clausine K specifically was more pronounced with Bacillus subtilis treatment. nih.govresearchgate.netresearchgate.net

These findings highlight the potential of using microbial elicitors in plant cell cultures as a biotechnological strategy for the sustainable and high-level production of Clausine K. nih.govresearchgate.net

Table 1: Effect of Bacillus subtilis Elicitation on Clausine K Accumulation in C. harmandiana Callus Culture

| Elicitor Treatment | Concentration (% v/v) | Treatment Duration (days) | Clausine K Accumulation (μg/g DW) | Fold Increase (vs. untreated) |

| Untreated | - | - | Baseline | 1.0 |

| Living B. subtilis | 0.1 | 3 | Up to 309.37 ± 34.84 | ~5.0 |

| Living B. subtilis | 1.0 | 3 | Up to 309.37 ± 34.84 | ~5.0 |

Note: Data is representative based on reported findings where 0.1% and 1% B. subtilis treatments resulted in a 5-fold increase, with the highest level reaching approximately 309.37 μg/g DW. nih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities Preclinical Focus

Enzyme Inhibition Studies

Clausine K has been investigated for its potential to modulate enzyme activity, particularly in the context of tyrosinase inhibition.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) synthesis. nih.govmdpi.com Inhibitors of tyrosinase are of interest for their potential applications in treating hyperpigmentation disorders and preventing enzymatic browning in food. nih.govmdpi.comsaudijournals.com Clausine K has demonstrated the ability to inhibit mushroom tyrosinase. researchgate.net One study reported a mushroom tyrosinase inhibition value of 179.5 µg/mL for Clausine K. researchgate.net While the specific mechanism of tyrosinase inhibition by Clausine K is not detailed in the provided search results, tyrosinase inhibitors can act through various mechanisms, including chelating the copper ions in the enzyme's active site or by competitive, non-competitive, or mixed-type inhibition. nih.govmdpi.comsaudijournals.com

Other Enzyme Target Modulations

Cellular Response Modulations

Preclinical studies have also investigated the effects of Clausine K on cellular responses, particularly its cytotoxic effects on cancer cell lines.

Cytotoxic Effects in Specific Cancer Cell Lines (in vitro)

Several studies have evaluated the in vitro cytotoxic potential of compounds isolated from Clausena species against various cancer cell lines. While some results focus on other carbazole (B46965) alkaloids and coumarins present in these plants, Clausine K has also been included in some of these investigations.

Hepatocellular Carcinoma (HepG2)

Research on compounds from Clausena harmandiana evaluated their cytotoxicity against hepatocellular carcinoma (HepG2) cells. researchgate.netmdpi.com In one study, Clausine K was isolated from Clausena indica roots and identified as an anticancer compound. researchgate.net Although specific IC50 values for Clausine K against HepG2 cells were not explicitly provided in the immediately relevant snippets, related studies on other Clausena constituents tested against HepG2 cells indicate varying degrees of sensitivity of this cell line to compounds from this genus. For example, 7-methoxymukonal and 7-methoxyheptaphylline (B1220677) showed some cytotoxicity in HepG2 cells. researchgate.netmdpi.com Another carbazole alkaloid, Clausine-B, isolated from Clausena excavata, demonstrated activity against HepG2 cells with an IC50 value of 28.94 µg/mL. nih.govresearchgate.netresearchgate.net

Colorectal Carcinoma (HCT116)

Studies investigating the cytotoxic effects of compounds from Clausena harmandiana also included the colorectal carcinoma (HCT116) cell line. researchgate.netmdpi.com In one study, Clausine K was found to be inactive in HCT116 cells. researchgate.netmdpi.com This suggests a differential cytotoxic effect of Clausine K depending on the cancer cell line.

Here is a summary of cytotoxic effects on tested cancer cell lines based on the provided information, noting that specific data for Clausine K is limited to its inactivity in HCT116 cells and its identification as an anticancer compound from C. indica without specific IC50 data in the snippets. For comparison, data for related compounds from the same genus tested in the same studies are included where available.

| Compound Name | Cell Line | Effect | Notes | Source |

| Clausine K | HCT116 | Inactive | Based on studies of compounds from Clausena harmandiana. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Clausine K | HepG2 | Anticancer compound identified from C. indica. | Specific IC50 not provided in snippets. researchgate.net | researchgate.net |

| 7-Methoxymukonal | HepG2 | Less cytotoxic | Compared to clausarin. researchgate.netmdpi.com | researchgate.netmdpi.com |

| 7-Methoxymukonal | HCT116 | Inactive | researchgate.netmdpi.com | researchgate.netmdpi.com |

| 7-Methoxyheptaphylline | HepG2 | Less cytotoxic | Compared to clausarin. researchgate.netmdpi.com | researchgate.netmdpi.com |

| 7-Methoxyheptaphylline | HCT116 | Inactive | researchgate.netmdpi.com | researchgate.netmdpi.com |

| Clausine-B | HepG2 | Cytotoxic | IC50 = 28.94 ± 0.00 µg/mL. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

Lung Adenocarcinoma (SK-LU-1)

In one study evaluating compounds from Clausena harmandiana, Clausine K was among the isolates tested for cytotoxicity against the lung adenocarcinoma cell line SK-LU-1. However, Clausine K was reported as inactive in this cell line. researchgate.net Other compounds, such as 7-methoxymukonal and 7-methoxyheptaphylline, also exhibited less cytotoxicity and were inactive in SK-LU-1 cells in a different study. researchgate.net

Cholangiocarcinoma Cell Lines (KKU-OCA17, KKU-214)

Clausine K was also evaluated for cytotoxicity against the cholangiocarcinoma cell lines KKU-OCA17 and KKU-214. researchgate.net While other compounds isolated from Clausena harmandiana, such as 7-hydroxyheptaphylline (B1256475) and nordentatin (B92008), showed strong cytotoxicity against these cell lines, Clausine K did not exhibit strong cytotoxicity in this particular evaluation. researchgate.net

Apoptosis Induction in Cellular Models

Information specifically detailing the induction of apoptosis by Clausine K in cellular models was not found in the provided search results. Studies have investigated apoptosis induction by other carbazole alkaloids and compounds in various cancer cell lines, highlighting mechanisms involving pathways such as the caspase-dependent mitochondrial apoptotic pathway or targeting proteins like BCL-2. researchgate.netacs.orgmdpi.comneu.edu.tr

Anti-HIV Activities and Viral Replication Inhibition (in vitro)

Based on the provided search results, there is no specific data available regarding the anti-HIV activities or viral replication inhibition potential of Clausine K in vitro. Research has explored the antiviral activities of various natural compounds, including other plant-derived substances, against HIV and other viruses. researchgate.netsbv.org.brum.edu.my

Anti-inflammatory Potential (e.g., LPS-induced NO production inhibition)

Information specifically on the anti-inflammatory potential of Clausine K, such as its effect on LPS-induced nitric oxide (NO) production inhibition, was not found in the provided search results. Studies on anti-inflammatory compounds often focus on the inhibition of mediators like NO and cytokines, with some natural compounds, particularly flavonoids, showing such activities. researchgate.netscience.govresearchgate.netscience.gov

Antioxidant Activities (e.g., DPPH, ABTS radical scavenging, lipid peroxidation inhibition)

Clausine K has been evaluated for its antioxidant properties using various in vitro assays. In DPPH and ABTS radical scavenging assays, Clausine K demonstrated moderate antioxidant activity compared to other compounds like nordentatin and the fraction Re4. dntb.gov.ua

Specific IC50 values for Clausine K in these assays have been reported: 2197.8 µg/mL for DPPH and 5264.0 µg/mL for ABTS. mdpi.com While its radical scavenging activity in these assays was noted as not potent, Clausine K did show lipid peroxidation inhibition. mdpi.com In a β-carotene bleaching assay, Clausine K indicated 60.6% lipid peroxidation inhibition at a concentration of 500 µg/mL. mdpi.com

The following table summarizes the antioxidant activity data for Clausine K:

| Assay | IC50 Value (µg/mL) | Inhibition (%) at Specified Concentration | Concentration (µg/mL) | Reference |

| DPPH Radical Scavenging | 2197.8 | Moderate activity | Not specified | dntb.gov.uamdpi.com |

| ABTS Radical Scavenging | 5264.0 | Moderate activity | Not specified | dntb.gov.uamdpi.com |

| Lipid Peroxidation Inhibition (LPI) | Not specified | 60.6 | 500 | mdpi.com |

In Vivo Studies in Animal Models (Excluding Clinical Data)

While the pharmacological activities of isolated compounds from Clausena indica, where Clausine K is found, have been explored through in vitro and in vivo studies utilizing animal models, specific data pertaining to in vivo studies conducted with Clausine K itself were not available in the provided search results. semanticscholar.org Preclinical in vivo studies in animal models are commonly used to evaluate the potential therapeutic effects of compounds for various conditions, including cancer and infectious diseases. mdpi.comneu.edu.trfrontiersin.orgnih.govnih.govresearchgate.netoncotarget.com

Preclinical Efficacy Studies in Disease Models

Preclinical studies have evaluated the efficacy of Clausine K in different biological contexts, primarily focusing on its inhibitory and cytotoxic properties. Clausine K has demonstrated notable tyrosinase inhibition activity. In one study, it exhibited an IC50 value of 179.5 µg/mL, which was reported to be approximately 4 times stronger than the known tyrosinase inhibitor myricetin (B1677590). nih.govresearchgate.net This finding suggests its potential in applications related to melanin production modulation.

Furthermore, Clausine K has shown cytotoxic effects against certain cancer cell lines. A study investigating compounds from Clausena excavata reported that Clausine K exhibited strong cytotoxicity against the HepG2 (hepatic cancer) cell line with an IC50 value of 1.05 µg/mL. researchgate.net This was noted to be more potent than the standard drug etoposide (B1684455) (IC50 13.40 µg/mL) in this specific cell line. researchgate.net Other studies have also explored the cytotoxic potential of carbazole alkaloids from Clausena species against various cancer cell lines, including HL-60, MCF-7, HeLa, and HT-29. ajol.info While Clausine K was isolated in some of these studies, the primary focus on cytotoxicity was often on other compounds like dentatin (B1194878). ajol.info Clausine K also presented moderate antioxidant activity in DPPH and ABTS scavenging assays, although other compounds like nordentatin showed stronger effects. nih.govresearchgate.net Its influence on pancreatic elastase inhibition was found to be trivial. nih.gov

Clausine K has also been investigated for its anti-inflammatory potential. It demonstrated inhibitory abilities on LPS-induced nitric oxide (NO) production in mouse macrophage RAW 264.7 cells with an IC50 of 4.6 μM. mdpi.comnih.gov This suggests a potential role in modulating inflammatory responses.

The following table summarizes some of the preclinical efficacy findings for Clausine K:

| Activity | Model/Assay | IC50 / Result | Reference |

| Tyrosinase Inhibition | In vitro | 179.5 µg/mL | nih.govresearchgate.net |

| Cytotoxicity | HepG2 cancer cells | 1.05 µg/mL | researchgate.net |

| Antioxidant Activity | DPPH and ABTS scavenging assays | Moderate | nih.govresearchgate.net |

| Pancreatic Elastase Inhibition | In vitro | Trivial | nih.gov |

| Inhibition of NO production | LPS-induced RAW 264.7 mouse macrophages | 4.6 μM | mdpi.comnih.gov |

Note: IC50 values may vary depending on the specific experimental conditions and cell lines used.

Evaluation of Target Engagement in Animal Systems

Information specifically detailing the evaluation of Clausine K's target engagement in in vivo animal systems is limited in the provided search results. While preclinical efficacy studies in disease models often utilize animal systems nih.govmdbneuro.comresearchgate.netplos.orgresearchgate.net, the provided information primarily focuses on in vitro activities and cytotoxicity against cell lines. Target engagement studies in animal systems typically involve assessing whether a compound binds to its intended molecular target within a living organism and the extent of this interaction over time. acs.orgnih.govacs.org The available data highlights the biological effects observed after exposure to Clausine K or extracts containing it, but direct evidence of target binding within animal tissues is not explicitly detailed in the provided snippets.

Molecular Targets and Pathway Elucidation

Research into Clausine K and related carbazole alkaloids has begun to shed light on their potential molecular targets and the biological pathways they may modulate.

Receptor Binding and Signaling Pathway Modulation

While direct receptor binding studies specifically for Clausine K are not extensively detailed in the provided results, its observed biological activities suggest interactions with various cellular components and signaling pathways. The inhibition of LPS-induced NO production implies an interaction with pathways involved in the inflammatory response, potentially involving receptors or enzymes upstream of NO synthesis. mdpi.comnih.gov The cytotoxic effects observed in cancer cell lines suggest interference with cellular growth, proliferation, or survival pathways. researchgate.netusm.my

Studies on other carbazole alkaloids from Clausena species have indicated diverse biological activities, including antiplatelet aggregation and vasocontraction, suggesting potential interactions with receptors or enzymes involved in these processes. nih.gov The broader class of carbazole alkaloids has been reported to exhibit activities such as topoisomerase II inhibition, antiplatelet aggregating, and vasorelaxing activities. scienceasia.org They have also shown potential as inhibitors of β-secretase (BACE-1) and Aβ formation, relevant to neurodegenerative diseases. mdpi.com

Signaling pathways are complex networks of molecular interactions that regulate cellular activities. frontiersin.orgnih.govmdpi.com The observed effects of Clausine K on tyrosinase activity and NO production indicate its ability to modulate specific enzymatic or signaling cascades. Further research is needed to precisely identify the receptors or key signaling molecules that Clausine K directly interacts with and the downstream pathways affected.

Structure Activity Relationship Sar Studies of Clausine K and Analogs

Identification of Pharmacophoric Elements

The pharmacophoric elements of Clausine K, the key structural features responsible for its biological activity, are intrinsically linked to its carbazole (B46965) core structure. Carbazoles, as a class of heterocyclic compounds, are known to possess a wide range of biological properties, suggesting the importance of the tricyclic system itself. jpionline.org Clausine K specifically features a 9H-carbazole core substituted with methoxy (B1213986) groups at positions 2 and 7, and a carboxylic acid group at position 3. researchgate.net The presence and position of these functional groups are likely critical determinants of its interactions with biological targets.

While detailed studies specifically identifying the pharmacophoric elements of Clausine K for each of its reported activities are limited in the available literature, general SAR studies on related carbazole alkaloids provide some insights. For instance, studies on other carbazole derivatives have highlighted the significance of oxygenation patterns and the nature of substituents on the carbazole ring for various activities, including anti-inflammatory and antimicrobial effects. mdpi.comnih.govmdpi.com The methoxy groups at C-2 and C-7 and the carboxylic acid at C-3 in Clausine K are thus likely key pharmacophoric features influencing its biological profile.

Impact of Structural Modifications on Biological Activity

Research into the impact of structural modifications on the biological activity of Clausine K and related carbazole alkaloids has provided some insights, although detailed, systematic SAR data specifically for a wide range of Clausine K analogs is not extensively reported. Studies on carbazole alkaloids in general indicate that subtle changes in substitution patterns around the carbazole ring can significantly affect their biological activities. researchgate.netajrconline.org

Clausine K has demonstrated inhibitory abilities on LPS-induced NO production, an indicator of anti-inflammatory activity, with an IC50 value of 4.6 µM. mdpi.com It has also shown activity as a tyrosinase inhibitor with an IC50 value of 179.5 µg/mL. researchgate.netnih.gov In the context of anti-tubercular activity, Clausine K exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against M. tuberculosis. researchgate.netajrconline.org Weak activity against Methicillin-resistant Staphylococcus aureus (MRSA) has also been noted. researchgate.net

While direct comparative data for numerous Clausine K analogs is scarce, SAR studies on other carbazole derivatives with anti-inflammatory properties suggest that the position and nature of oxygen functionalities play a role. mdpi.comresearchgate.net Similarly, investigations into tyrosinase inhibitors from natural sources, including some carbazoles, point to the importance of hydroxyl and methoxy groups. nih.govnih.gov For anti-tubercular activity of carbazole alkaloids, it has been observed that the activity is highly sensitive to subtle changes in substitution around the tricyclic ring system. researchgate.net

One study involving molecular docking of several carbazole alkaloids, including Clausine K, against the EGFR protein (related to cytotoxic activity) indicated that these compounds could be potential EGFR inhibitors. unpad.ac.idunpad.ac.id The binding affinity reported for Clausine K in this study was -6.8 kcal/mol. unpad.ac.idunpad.ac.id This suggests that the carbazole scaffold with its specific substitution pattern in Clausine K allows for favorable interactions within the EGFR binding site.

Due to the limited availability of comprehensive data tables detailing the impact of various structural modifications on the different biological activities of Clausine K, a detailed comparative analysis of numerous analogs is not feasible within the scope of this article based solely on the provided search results.

Design and Synthesis of Clausine K Analogs for SAR Probing

The design and synthesis of analogs are fundamental to SAR studies, allowing for systematic investigation of how structural changes influence biological activity. While specific details on the design of Clausine K analogs explicitly for SAR probing are not extensively detailed in the provided information, the synthesis of Clausine K and related carbazole alkaloids has been reported through various methods. jpionline.orgmdpi.commdpi.comnih.govnih.govmdpi.com These synthetic approaches often involve the construction of the carbazole core and the introduction of various substituents.

General strategies for the synthesis of carbazole alkaloids, which could be adapted for the generation of Clausine K analogs, include palladium-catalyzed cyclization reactions, Fischer indole (B1671886) synthesis variants, and other metal-catalyzed approaches. jpionline.orgmdpi.comnih.govnih.govmdpi.com These methods allow for the introduction of different functional groups and modifications to the carbazole core and its substituents.

For SAR studies, analogs of Clausine K would typically be designed with targeted modifications to the 2, 7-dimethoxy pattern, the 3-carboxylic acid group, and potentially the nitrogen at position 9 of the carbazole core. For example, analogs could be synthesized with different substituents at these positions, or with modifications to the carbazole ring system itself (e.g., altered oxygenation patterns, addition of other functional groups, or changes to the ring fusion). The synthesis and evaluation of such a library of analogs would then provide detailed data on the structural requirements for the observed biological activities of Clausine K. Although the specific synthetic routes for a dedicated library of Clausine K SAR analogs are not provided, the established methods for carbazole synthesis offer the tools necessary for such endeavors.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, play an increasingly important role in modern SAR investigations and drug discovery. ajrconline.orgresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net These methods can complement experimental studies by providing insights into the potential interactions between a ligand (such as Clausine K or its analogs) and its biological target, predicting activity based on structural features, and guiding the design of new compounds. nih.govmdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govnih.govmdpi.comacs.orgnih.gov

Molecular docking aims to predict the preferred orientation (binding mode) of a ligand within the active site of a target protein and estimate the binding affinity. nih.govunpad.ac.idnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govmdpi.comresearchgate.netacs.orgnih.gov This can help to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) driving the binding and inform the design of analogs with improved affinity. unpad.ac.idunpad.ac.idnih.govnih.gov

QSAR studies seek to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. ajrconline.orgnih.govmdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govmdpi.comacs.org By building predictive models, QSAR can help to identify the structural features that are important for activity and predict the activity of new, unsynthesized compounds. mdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govmdpi.comacs.org

Although comprehensive computational SAR studies for Clausine K's anti-inflammatory, anti-tyrosinase, or antimicrobial activities were not found, these methods are routinely applied to carbazole derivatives and could provide valuable insights into the SAR of Clausine K and guide the design of more effective analogs for these applications. mdpi.comnih.govmdpi.comresearchgate.netnih.govacs.org

Derivatization and Chemical Modification of Clausine K for Research

Synthetic Strategies for Clausine K Derivatization

The synthesis of Clausine K itself, often achieved through various total synthesis routes, provides the necessary starting material for subsequent derivatization studies. Reported synthetic approaches to the carbazole (B46965) core and related alkaloids include palladium-catalyzed cyclization and coupling reactions, as well as iron-mediated methods. chim.itrsc.orgresearchgate.netacs.orgnih.govnih.gov These methods highlight the chemical reactivity of the carbazole system and can inform strategies for introducing diversity onto the Clausine K scaffold.

Derivatization of Clausine K can be broadly targeted at its reactive functional groups. The carboxylic acid group at the C-3 position is amenable to reactions such as esterification, amidation, or reduction to an alcohol. The nitrogen atom in the carbazole ring (N-9) can undergo N-alkylation or acylation. Additionally, the aromatic rings of the carbazole core can be subjected to electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, although regioselectivity can be a challenge depending on the existing substituents.

Studies on the synthesis of derivatives of related carbazole alkaloids, such as Clausine C, Clausine M, and Clausine N, demonstrate the feasibility of modifying the carbazole skeleton and its substituents. researchgate.netresearchgate.net For instance, modifications on the carboxylic acid or ester functionalities and alterations to methoxy (B1213986) groups have been reported for related structures. researchgate.netresearchgate.net While specific detailed synthetic schemes solely focused on the derivatization of isolated Clausine K for research purposes are not extensively detailed in the provided search results, the known reactivity of its functional groups and the synthetic methodologies applied to similar carbazoles provide a strong basis for designing derivatization strategies.

Creation of Probes for Mechanistic Studies

Chemical probes are valuable tools in mechanistic studies, allowing researchers to investigate biological pathways and targets. These probes often involve modifying a bioactive molecule with a reporter group (e.g., a fluorescent tag, a biotin (B1667282) handle, or a radioactive isotope) or introducing a reactive handle for activity-based protein profiling. The design of such probes requires careful consideration to ensure that the modification does not abolish the intrinsic activity or binding affinity of the parent molecule.

While the search results mention the use of modified compounds as probes in other biological contexts, such as bioorthogonal ATP analogs for studying histidine kinase autophosphorylation researchgate.net, there is a lack of specific reported examples detailing the creation and use of Clausine K derivatives as probes for mechanistic studies.

However, given the reported biological activities of Clausine K and other carbazole alkaloids, including potential interactions with biological targets nih.govresearchgate.netresearchgate.netnih.gov, derivatization could enable the development of Clausine K-based probes. For example, a fluorescent tag could be appended to the carboxylic acid group or the nitrogen atom to create a probe for studying its cellular localization or binding interactions with putative protein targets. Alternatively, incorporating a photoreactive group could allow for photoaffinity labeling experiments to identify direct binding partners. The successful application of modified natural products as probes in other research areas suggests that this is a promising avenue for future investigation into the biological mechanisms of Clausine K.

Conjugation Chemistry for Advanced Research Applications

Conjugation chemistry involves the covalent attachment of a molecule to another entity, such as a polymer, nanoparticle, or biomolecule. This technique is widely used in research to improve solubility, enhance delivery, create targeted systems, or immobilize molecules for studies. The carboxylic acid group and the secondary amine in Clausine K provide suitable attachment points for conjugation.

The search results discuss conjugation in the context of modifying peptides and other organic molecules, highlighting its utility in creating functionalized molecules for various applications. However, there are no specific examples provided in the search results detailing the application of conjugation chemistry specifically to Clausine K for advanced research purposes.

Advanced Analytical Methodologies for Clausine K Research

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a fundamental technique employed in the research of Clausine K for both its quantification and the assessment of its purity. nih.govtorontech.com This chromatographic method allows for the separation of Clausine K from other compounds present in complex extracts based on their differential interactions with a stationary phase and a mobile phase. torontech.com By using appropriate columns and mobile phase conditions, Clausine K can be isolated and detected. The area under the peak corresponding to Clausine K in the chromatogram is directly proportional to its concentration, enabling accurate quantification. torontech.com Purity assessment using HPLC typically involves calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. torontech.com

In one study focusing on Clausena indica roots, isolated compounds, including Clausine K, were quantified by HPLC. The analysis revealed that Clausine K was present at a concentration of 1.28 mg/g dry weight in the root extract, alongside other compounds like dentatin (B1194878) (14.74 mg/g dry weight) and nordentatin (B92008) (6.14 mg/g dry weight). nih.gov

Method Development and Validation for Research Samples

Developing and validating an HPLC method for Clausine K in research samples is essential to ensure the reliability and accuracy of the analytical results. najah.eduturkjps.orgpensoft.net Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for Clausine K. torontech.comturkjps.org For instance, a study on Clausena harmandiana developed an HPLC method using a Hypersil ODS column with a mobile phase of acetonitrile (B52724) and water (40:60 ratio) and detection at 254 nm for the determination of carbazole (B46965) alkaloids, including Clausine K. tci-thaijo.orgtci-thaijo.org

Validation of the developed HPLC method is performed according to established guidelines, often based on principles from organizations like the International Council for Harmonisation (ICH). najah.eduturkjps.orgpensoft.net Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. najah.eduturkjps.orgpensoft.netresolian.comijpbs.com

Linearity: Demonstrates that the detector response is directly proportional to the concentration of Clausine K over a defined range. najah.eduresolian.comijpbs.com

Accuracy: Assesses how close the measured values are to the true concentration of Clausine K. najah.eduresolian.comijpbs.com This is often evaluated through recovery studies by spiking known amounts of Clausine K into a sample matrix. ijpbs.comoatext.com

Precision: Measures the reproducibility of the method under the same conditions (repeatability) and under varying conditions (intermediate precision). najah.edupensoft.netresolian.comijpbs.com It is typically expressed as relative standard deviation (%RSD). najah.eduijpbs.comoatext.com

Specificity: Ensures that the method can accurately measure Clausine K in the presence of other components in the sample matrix without interference. pensoft.netresolian.comijpbs.com

Sensitivity (LOD and LOQ): Determines the lowest concentration of Clausine K that can be detected (LOD) and reliably quantified (LOQ). najah.eduresolian.comijpbs.comoatext.com

A validated HPLC method provides confidence in the quantitative data obtained for Clausine K in various research samples, such as plant extracts. turkjps.orgtci-thaijo.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS in Complex Matrices

LC-MS and LC-MS/MS are powerful hyphenated techniques widely used in the analysis of natural products like Clausine K, particularly when dealing with complex matrices. resolian.comchromatographyonline.comnih.govresearchgate.net LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This allows for the separation of Clausine K from co-eluting compounds and provides molecular weight information, aiding in its identification and confirmation. chromatographyonline.com

LC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. resolian.comnih.gov This is particularly useful for analyzing Clausine K in complex biological or botanical matrices where interfering substances are abundant. resolian.comnih.govsepscience.com By selecting specific precursor and product ions, LC-MS/MS can selectively detect and quantify Clausine K, even at low concentrations, while minimizing matrix effects. resolian.comnih.govsepscience.com

The application of LC-MS and LC-MS/MS in Clausine K research involves:

Identification: Comparing the mass spectral data (precursor ions and fragmentation patterns) with databases or reference standards to confirm the identity of Clausine K. chromatographyonline.com

Quantification in Complex Matrices: Developing and validating methods for accurate quantification of Clausine K in various extracts or biological samples, overcoming potential matrix effects that can suppress or enhance ionization. resolian.comnih.govsepscience.com

Metabolite Profiling: Using LC-MS to identify and characterize Clausine K and related metabolites in biological systems or plant tissues.

While specific detailed research findings on Clausine K analysis in complex matrices using LC-MS/MS were not extensively detailed in the provided search results, the general principles of LC-MS/MS application in complex matrices highlight its importance for compounds like Clausine K. resolian.comnih.govsepscience.com The technique's high selectivity and sensitivity make it suitable for detecting and quantifying target analytes in challenging sample types. resolian.comnih.gov

Spectrophotometric Assays for In Vitro Activity Assessment

Spectrophotometric assays are valuable tools for assessing the in vitro biological activities of compounds like Clausine K by measuring changes in light absorbance or transmission. creative-enzymes.commdpi.com These assays are often used to evaluate enzymatic inhibition or antioxidant capacity, among other activities. creative-enzymes.comnih.govresearchgate.net

In the context of Clausine K, spectrophotometric assays have been employed to investigate its inhibitory effects on enzymes such as tyrosinase and its antioxidant properties. A study demonstrated that Clausine K exhibited remarkable tyrosinase inhibition with an IC₅₀ value of 179.5 µg/mL, which was significantly stronger than the known inhibitor myricetin (B1677590) (IC₅₀ = 735.6 µg/mL). nih.govresearchgate.net This activity was assessed using a spectrophotometric assay that measures the reduction in absorbance as the enzyme reaction proceeds.

Spectrophotometric assays are also used to evaluate antioxidant activity, often by measuring the scavenging of free radicals (e.g., DPPH or ABTS assays) or the inhibition of lipid peroxidation (e.g., β-carotene bleaching assay). nih.gov In one study, Clausine K showed moderate antioxidant activity in DPPH and ABTS scavenging assays compared to other compounds. nih.govresearchgate.net The β-carotene bleaching assay indicated that Clausine K had 60.6% lipid peroxidation inhibition at a concentration of 500 µg/mL. nih.gov These assays rely on monitoring color changes or changes in absorbance at specific wavelengths using a spectrophotometer. creative-enzymes.commdpi.comresearchgate.net

Future Research Directions and Translational Potential Non Clinical

Exploration of Undiscovered Biological Activities

While Clausine K has shown notable activities such as cytotoxicity against certain cancer cell lines, moderate antioxidant activity, and tyrosinase inhibition, there is significant potential to explore other undiscovered biological effects. researchgate.netresearchgate.netnih.gov Given the diverse bioactivities observed in other carbazole (B46965) alkaloids from Clausena species, including antimicrobial, anti-inflammatory, anti-platelet aggregation, vasocontraction, anti-HIV, and neuroprotective effects, Clausine K may possess a broader spectrum of activities yet to be identified. ontosight.ainih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov Future research should involve comprehensive high-throughput screening against a wide array of biological targets and pathways to uncover novel activities. This could include investigating its effects on other enzyme systems, receptors, or cellular processes not previously studied in the context of Clausine K.

Development of Clausine K as a Chemical Probe for Biological Systems

Clausine K's distinct chemical structure as a carbazole alkaloid makes it a valuable candidate for development as a chemical probe. Chemical probes are powerful tools used to selectively modulate the function of specific proteins or pathways, aiding in the elucidation of biological processes and disease mechanisms. By synthesizing modified versions of Clausine K or conjugating it with reporter molecules, researchers could utilize it to investigate the roles of its molecular targets in complex biological systems. This would involve detailed studies to confirm the selectivity and specificity of Clausine K for its identified targets, ensuring its utility as a reliable probe.

Mechanistic Elucidation of Less Understood Activities

Although some biological activities of Clausine K have been reported, the underlying molecular mechanisms for many of these effects are not yet fully understood. For instance, while its cytotoxicity against certain cancer cells is known, the specific pathways leading to cell death require further investigation. researchgate.net Similarly, the mechanism behind its tyrosinase inhibition or any potential anti-inflammatory or neuroprotective effects needs detailed study. researchgate.netnih.govnih.govmdpi.com Future research should focus on employing techniques such as target identification assays, protein binding studies, enzyme kinetics, and cellular signaling pathway analysis to delineate the precise molecular interactions and downstream effects of Clausine K.

Sustainable Production Strategies for Research Material

As research into Clausine K expands, the need for a sustainable and scalable source of the compound will become increasingly important. Traditional isolation from plant sources can be limited by factors such as plant availability, growth time, and the relatively low yield of the target compound. nih.gov Therefore, developing sustainable production strategies is crucial for providing sufficient material for extensive non-clinical studies. This could involve optimizing plant tissue culture techniques, which have shown promise in producing higher yields of Clausine K and other carbazole alkaloids compared to intact roots. nih.gov Additionally, exploring synthetic or semi-synthetic routes, as well as investigating microbial fermentation or biosynthesis approaches, could offer alternative sustainable methods for obtaining Clausine K for research purposes. rsc.orgnih.gov

Role in Medicinal Chemistry and Drug Discovery Platforms (Preclinical Lead Identification)

Clausine K, with its demonstrated biological activities and carbazole scaffold, holds potential as a starting point for medicinal chemistry efforts and inclusion in preclinical drug discovery platforms. ajrconline.orgscispace.comfrontiersin.org Its core structure can be chemically modified to improve potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. rushim.ru In preclinical lead identification, Clausine K and its derivatives can be evaluated in various in vitro and in vivo models relevant to specific diseases where its activities have been observed, such as cancer or inflammatory conditions. frontiersin.orgnih.gov This involves structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity, guiding the design of more effective analogs. ajrconline.org The compound's inclusion in diverse screening libraries for high-throughput screening would further enhance its potential for identifying new therapeutic leads.

Q & A

Q. What are the standard protocols for isolating Clausine K from natural sources, and how do variations in extraction methods affect yield and purity?

- Methodological Answer : Clausine K is typically isolated via bio-guided fractionation of plant extracts (e.g., Clausena indica roots) using solvents like methanol or ethanol, followed by chromatographic techniques (e.g., column chromatography, HPLC). Yield and purity depend on solvent polarity, temperature, and column packing material. For reproducibility, document solvent ratios, flow rates, and crystallization conditions (e.g., temperature: 173 K, crystal growth parameters as in ). Structural validation requires X-ray crystallography (space group P 1 21/n 1, unit cell parameters: a = 7.032 Å, b = 14.522 Å, c = 12.660 Å) .

Q. How is Clausine K structurally characterized, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal structure (monoclinic system, density = 1.412 g/cm³) and hydrogen bonding networks .

- Spectroscopy : NMR (1H/13C) for functional group analysis, MS for molecular weight confirmation (271.26 g/mol) .

- Chromatography : HPLC/Purity checks with UV detection (wavelength = 0.71073 Å) .

Ensure cross-referencing with literature data and adherence to reporting standards (e.g., unit cell parameters in crystallography) .

Q. What preliminary biological assays are used to evaluate Clausine K’s bioactivity, and how are controls designed to minimize false positives?

- Methodological Answer : Common assays include antimicrobial disk diffusion, cytotoxicity (MTT assay), and enzyme inhibition (e.g., COX-2). Use positive controls (e.g., standard antibiotics) and solvent controls to rule out solvent interference. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Clausine K across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Sample purity : Validate via HPLC and crystallinity metrics (e.g., absorption coefficient = 0.104 mm⁻¹) .

- Assay conditions : Standardize parameters like incubation time, cell line viability, and solvent concentration .

- Statistical rigor : Use meta-analysis to aggregate data, assess heterogeneity (I² statistic), and apply sensitivity analysis .

Q. What experimental design principles optimize the synthesis of Clausine K derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold modification : Prioritize functional groups (e.g., hydroxyl, methyl) based on molecular docking predictions.

- Reaction monitoring : Use TLC/HPLC to track intermediate formation.

- Yield optimization : Apply Design of Experiments (DoE) to test variables (e.g., catalyst concentration, temperature) .

Document synthetic routes in supplementary materials to enable replication .

Q. How do computational models (e.g., molecular dynamics) complement experimental data in predicting Clausine K’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use tools like SwissADME to estimate solubility (logP), bioavailability, and metabolic stability.

- Docking studies : Validate binding affinity to targets (e.g., COX-2) via AutoDock Vina, cross-referenced with in vitro IC50 values .

- Limitations : Address force field inaccuracies by calibrating models with experimental data (e.g., crystallographic angles: β = 99.276°) .

Q. What strategies mitigate bias in qualitative studies exploring Clausine K’s ethnopharmacological uses?

- Methodological Answer :

- Triangulation : Combine interviews, field observations, and literature analysis.

- Participant diversity : Include traditional healers and biomedical practitioners.

- Reflexivity : Document researcher assumptions and use audit trails for transparency .

Data Analysis & Reproducibility

Q. How should researchers handle crystallographic data discrepancies (e.g., unit cell parameters) when publishing Clausine K’s structure?

- Methodological Answer :

- Validation : Compare with known isostructural compounds (e.g., Nordentatin: a = 11.685 Å, b = 10.832 Å) .

- Reporting : Include full crystallographic tables (e.g., volume = 1275.9 ų, F(000) = 568) in supplementary materials .

- Peer review : Request third-party validation via platforms like Cambridge Structural Database .

Q. What frameworks ensure reproducibility in Clausine K’s pharmacological studies?

- Methodological Answer :

- FAIR principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), Reusable .

- Protocol preregistration : Use platforms like Open Science Framework to detail methods before experimentation .

Ethical & Collaborative Considerations

Q. How can interdisciplinary teams collaboratively address Clausine K’s research challenges while maintaining methodological coherence?

- Methodological Answer :

- Role allocation : Assign tasks based on expertise (e.g., chemists handle synthesis, biologists conduct assays) .

- Communication tools : Use shared platforms (e.g., LabArchives) for real-time data logging and version control .

- Ethical compliance : Adhere to Nagoya Protocol for plant material sourcing and intellectual property guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.